molecular formula C13H16BrNO2 B8134750 5-Bromo-2-(cyclopropylmethoxy)-N-ethylbenzamide

5-Bromo-2-(cyclopropylmethoxy)-N-ethylbenzamide

Cat. No.: B8134750
M. Wt: 298.18 g/mol
InChI Key: DBTGVMWEWRWPIC-UHFFFAOYSA-N
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Description

5-Bromo-2-(cyclopropylmethoxy)-N-ethylbenzamide is a chemical compound with the molecular formula C13H16BrNO2 and a molecular weight of 298.18 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopropylmethoxy group, and an N-ethylbenzamide moiety. It is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(cyclopropylmethoxy)-N-ethylbenzamide typically involves the following steps:

    Cyclopropylmethoxylation: The attachment of a cyclopropylmethoxy group to the benzene ring.

    Amidation: The formation of the N-ethylbenzamide moiety.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as described above, with optimization for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the bromine atom.

    Reduction: Reduction reactions may target the amide group.

    Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of brominated quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

5-Bromo-2-(cyclopropylmethoxy)-N-ethylbenzamide is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis.

    Biology: In studies involving enzyme inhibition.

    Industry: Used in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(cyclopropylmethoxy)-N-ethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropylmethoxy group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(cyclopropylmethoxy)-N-ethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-bromo-2-(cyclopropylmethoxy)-N-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c1-2-15-13(16)11-7-10(14)5-6-12(11)17-8-9-3-4-9/h5-7,9H,2-4,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBTGVMWEWRWPIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)Br)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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